Spectinamide 1599

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

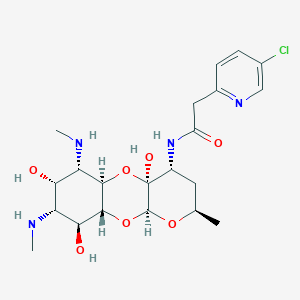

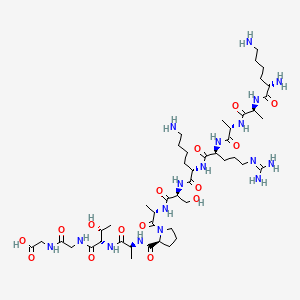

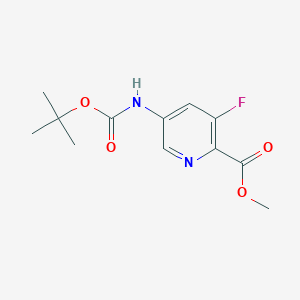

Spectinamide 1599 is a novel compound belonging to the spectinamide class, which are semisynthetic analogs of spectinomycin. This compound has been developed primarily for the treatment of tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . This compound exhibits robust in vivo efficacy, good pharmacokinetic properties, and excellent safety profiles in preclinical studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of spectinamide 1599 involves the modification of spectinomycin by introducing a pyridyl side chain. This modification is crucial as it blocks the native efflux of the compound from the tuberculosis cell, enhancing its efficacy . The synthetic route typically involves the following steps:

Starting Material: Spectinomycin.

Modification: Introduction of a pyridyl side chain at specific positions on the spectinomycin molecule.

Purification: The resulting compound is purified to obtain this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Análisis De Reacciones Químicas

Types of Reactions

Spectinamide 1599 undergoes various chemical reactions, including:

Oxidation: Limited due to its hydrophilic character.

Reduction: Not commonly observed.

Substitution: The pyridyl side chain can undergo substitution reactions depending on the substituents present.

Common Reagents and Conditions

Glutathione Conjugation: This compound is susceptible to glutathione conjugation, especially when electron-donating groups are present on the pyridine ring.

Phase II Metabolism: The compound exhibits stability towards glucuronosyl transferase, sulfotransferase, and glutathione-S-transferase enzymes.

Major Products Formed

The major products formed from these reactions include various conjugates, primarily glutathione conjugates, depending on the substituents on the pyridine ring .

Aplicaciones Científicas De Investigación

Spectinamide 1599 has a wide range of scientific research applications, including:

Mecanismo De Acción

Spectinamide 1599 exerts its effects by targeting the ribosome of Mycobacterium tuberculosis. The pyridyl side chain modification blocks the efflux of the compound from the bacterial cell, enhancing its intracellular concentration and efficacy . The compound binds to the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death .

Comparación Con Compuestos Similares

Similar Compounds

Spectinamide 1810: Another lead compound in the spectinamide series, structurally similar to spectinamide 1599.

Spectinamide 1329: Exhibits similar properties and is under preclinical development.

Spectinamide 1445: Another analog with favorable properties for potential lead compounds.

Uniqueness

This compound is unique due to its robust activity against MDR and XDR strains of Mycobacterium tuberculosis, excellent pharmacokinetic properties, and safety profiles .

Propiedades

Fórmula molecular |

C21H31ClN4O7 |

|---|---|

Peso molecular |

486.9 g/mol |

Nombre IUPAC |

2-(5-chloropyridin-2-yl)-N-[(1R,3S,5R,7R,8S,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-yl]acetamide |

InChI |

InChI=1S/C21H31ClN4O7/c1-9-6-12(26-13(27)7-11-5-4-10(22)8-25-11)21(30)20(31-9)32-19-17(29)14(23-2)16(28)15(24-3)18(19)33-21/h4-5,8-9,12,14-20,23-24,28-30H,6-7H2,1-3H3,(H,26,27)/t9-,12-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1 |

Clave InChI |

WFWJNRAXDUDHKA-CYWJWNLKSA-N |

SMILES isomérico |

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)NC(=O)CC4=NC=C(C=C4)Cl |

SMILES canónico |

CC1CC(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)NC(=O)CC4=NC=C(C=C4)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13914447.png)

![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)

![9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole](/img/structure/B13914466.png)

![(5S,8R,9R,17S,18S,21S,24S,26S,27R)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B13914493.png)